molecular formula C18H23N2O3P B14185951 N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide CAS No. 922712-17-2

N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide

Cat. No.: B14185951
CAS No.: 922712-17-2
M. Wt: 346.4 g/mol
InChI Key: ZGIXICTVGOFEBB-UHFFFAOYSA-N
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Description

N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a carbamoyl group attached to a phosphinic amide, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide typically involves the reaction of diphenylphosphinic chloride with 3-ethoxypropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinic chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphinic acids.

    Reduction: Reduction reactions can convert the phosphinic amide to phosphine derivatives.

    Substitution: The carbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Phosphinic acids.

    Reduction: Phosphine derivatives.

    Substitution: Various carbamoyl-substituted phosphinic amides.

Scientific Research Applications

N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phosphinic amide moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-Ethoxypropyl)carbamoyl]-P,P-diphenylphosphinic amide stands out due to its unique combination of a carbamoyl group and a phosphinic amide. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

922712-17-2

Molecular Formula

C18H23N2O3P

Molecular Weight

346.4 g/mol

IUPAC Name

1-diphenylphosphoryl-3-(3-ethoxypropyl)urea

InChI

InChI=1S/C18H23N2O3P/c1-2-23-15-9-14-19-18(21)20-24(22,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15H2,1H3,(H2,19,20,21,22)

InChI Key

ZGIXICTVGOFEBB-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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